molecular formula C10H6Cl2N2O2 B12597175 5,7-Dichloro-2-(nitrosomethylidene)-1,2-dihydroquinolin-8-ol

5,7-Dichloro-2-(nitrosomethylidene)-1,2-dihydroquinolin-8-ol

Cat. No.: B12597175
M. Wt: 257.07 g/mol
InChI Key: NQXRATBKFDWITR-YIXHJXPBSA-N
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Description

The compound 5,7-Dichloro-2-(nitrosomethylidene)-1,2-dihydroquinolin-8-ol is a halogenated 8-hydroxyquinoline derivative characterized by chlorine substituents at positions 5 and 7, a nitrosomethylidene (CH=N-O) group at position 2, and a hydroxyl group at position 6.

Properties

Molecular Formula

C10H6Cl2N2O2

Molecular Weight

257.07 g/mol

IUPAC Name

5,7-dichloro-2-[(E)-hydroxyiminomethyl]quinolin-8-ol

InChI

InChI=1S/C10H6Cl2N2O2/c11-7-3-8(12)10(15)9-6(7)2-1-5(14-9)4-13-16/h1-4,15-16H/b13-4+

InChI Key

NQXRATBKFDWITR-YIXHJXPBSA-N

Isomeric SMILES

C1=CC2=C(C(=C(C=C2Cl)Cl)O)N=C1/C=N/O

Canonical SMILES

C1=CC2=C(C(=C(C=C2Cl)Cl)O)N=C1C=NO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-2-(nitrosomethylidene)-1,2-dihydroquinolin-8-ol typically involves the chlorination of 8-hydroxyquinoline followed by nitrosation. One common method includes dissolving 8-hydroxyquinoline in glacial acetic acid and introducing chlorine gas until the solution turns golden yellow. The reaction mixture is then poured into water to precipitate the product, which is filtered and recrystallized from acetone .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-2-(nitrosomethylidene)-1,2-dihydroquinolin-8-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can convert the nitroso group to an amino group.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

5,7-Dichloro-2-(nitrosomethylidene)-1,2-dihydroquinolin-8-ol has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential anticancer properties. .

    Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic properties.

    Biological Studies: It is used in studies related to enzyme inhibition and DNA interaction, providing insights into cellular processes and potential therapeutic targets.

Comparison with Similar Compounds

Structural and Functional Overview of Key Analogs

The following table summarizes the structural features, molecular properties, and biological activities of the target compound and its closest analogs based on the provided evidence:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Biological Activity Key References
5,7-Dichloro-2-(nitrosomethylidene)-1,2-dihydroquinolin-8-ol 5,7-Cl; 2-(nitrosomethylidene) C₁₀H₅Cl₂N₂O₂ Hypothetical Not reported in evidence N/A
PBT2 5,7-Cl; 2-(dimethylaminomethyl) C₁₂H₁₂Cl₂N₂O 271.14 Zinc ionophore, antibiotic adjuvant
Clioquinol (CQ) 5-Cl; 7-I; 8-OH C₉H₅ClINO 305.51 Metal chelation, neurodegenerative diseases
Chlorquinaldol 5,7-Cl; 2-Me C₁₀H₇Cl₂NO 228.08 Antimicrobial, antiseptic
Compound 14 () 5,7-Cl; 2-(vinylphenyl) C₂₂H₁₃Cl₄NO 466.16 Antifungal, antimycobacterial
PBT2 (5,7-Dichloro-2-[(dimethylamino)methyl]-8-hydroxyquinoline)
  • Mechanism: Functions as a zinc ionophore, disrupting bacterial zinc homeostasis and enhancing antibiotic efficacy (e.g., ampicillin) against resistant Streptococcus pneumoniae .
  • SAR: The dimethylaminomethyl group at position 2 enhances zinc-binding and membrane permeability compared to simpler substituents .
Clioquinol (CQ)
  • Mechanism : Chelates copper and zinc ions, dissolving β-amyloid plaques in Alzheimer’s disease and mitigating cognitive decline .
  • Applications : Neurodegenerative disease therapy; antifungal and antimicrobial properties .
  • SAR : The iodine atom at position 7 increases lipophilicity and metal-binding affinity compared to chlorine .
Chlorquinaldol
  • Mechanism : Direct antimicrobial action through membrane disruption or enzyme inhibition .
  • Applications : Topical antiseptic and antifungal agent .
  • SAR: The methyl group at position 2 provides moderate lipophilicity but lacks ionophoric activity seen in PBT2 or CQ .
Compound 14
  • Mechanism : Extended conjugation from the vinylphenyl group enhances interaction with fungal and mycobacterial targets .
  • Applications : High antifungal (e.g., Candida albicans) and antimycobacterial activity .

Hypothetical Analysis of the Target Compound

  • Nitrosomethylidene vs. Dimethylaminomethyl (PBT2): The nitroso group could enhance metal-binding capacity but may reduce stability compared to PBT2’s tertiary amine.
  • Chlorine vs. Iodine (CQ) : Dual chlorines at positions 5 and 7 likely retain antimicrobial activity but with reduced lipophilicity compared to CQ’s iodine .

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